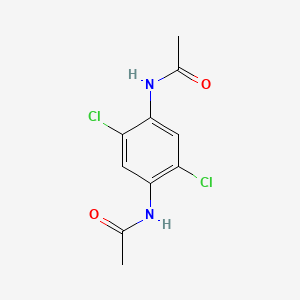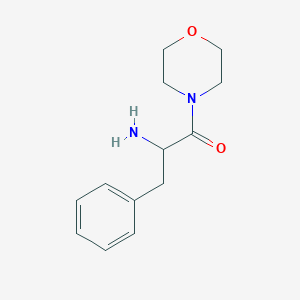![molecular formula C18H16Cl2N2O2 B12126341 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12126341.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction between 5-chloroindole and 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of both chloro and phenoxy groups, which may enhance its biological activity and specificity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C18H16Cl2N2O2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-1-4-15(5-2-13)24-11-18(23)21-8-7-12-10-22-17-6-3-14(20)9-16(12)17/h1-6,9-10,22H,7-8,11H2,(H,21,23) |
InChI-Schlüssel |
FGWIDMNVRDGNQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126267.png)

![2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12126276.png)
![Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-](/img/structure/B12126307.png)
![2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126310.png)
![(1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12126311.png)
![6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
![3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B12126324.png)
![3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12126330.png)
![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide](/img/structure/B12126334.png)



